molecular formula C11H12N2O4S B2799328 N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-79-1

N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2799328
CAS RN: 864937-79-1
M. Wt: 268.29
InChI Key: HDPWIDNVMROQKO-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target-directed ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .


Synthesis Analysis

The synthesis of a total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

All the synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .


Chemical Reactions Analysis

The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal and α-glucosidase . The anti-oxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found maximum in comparison to the rest of the derivatives .

Scientific Research Applications

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative harm . Further studies could explore its potential as a natural antioxidant or as an ingredient in functional foods or supplements.

Antibacterial Activity

Several derivatives of this compound have demonstrated significant antibacterial properties. Notably, compounds 3d and 3h exhibit strong inhibition against bacterial growth. These findings suggest that further exploration of their mechanism of action and potential clinical applications is warranted .

Antifungal Properties

Compound 3a has shown remarkable fungicidal activity, with a zone of inhibition up to 24 mm. This efficacy rivals that of the positive control (Terbinafine), a well-known antifungal agent. Investigating its mode of action and potential applications in treating fungal infections could be valuable .

α-Glucosidase Inhibition

Enzyme inhibition is crucial in managing conditions like diabetes. Compound 3h exhibits the highest α-glucosidase inhibition activity, followed by 3c. These findings suggest that derivatives of this compound could be explored as potential lead molecules for developing antidiabetic drugs .

Multi-Target Ligands

Molecular docking studies indicate that most derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide are multi-target ligands. Their ability to interact with multiple biological targets makes them promising candidates for designing drugs that address specific diseases .

Future Directions

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests potential future directions in the development of new drugs and biologically active agents.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-6-9(7(2)14)18-11(12-6)13-10(15)8-5-16-3-4-17-8/h5H,3-4H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPWIDNVMROQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=COCCO2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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